N-(3-Chloropropyl)aniline

Description

Structural Features and Chemical Significance within Anilines and Halogenated Amines

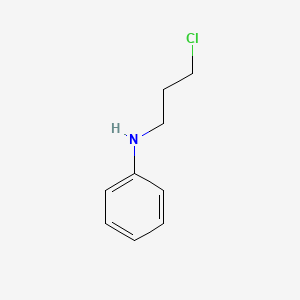

N-(3-Chloropropyl)aniline, with the chemical formula C₉H₁₂ClN, possesses a distinct molecular architecture. nih.gov The structure consists of a phenyl group bonded to a secondary amine nitrogen, which is in turn attached to a 3-chloropropyl group. nih.gov This places the compound within the classes of N-alkylated anilines and halogenated amines.

The aniline (B41778) portion of the molecule imparts specific electronic properties. The nitrogen's lone pair of electrons can delocalize into the aromatic pi-system of the benzene (B151609) ring, which influences the nucleophilicity and basicity of the amine. The 3-chloropropyl chain provides a primary alkyl chloride, which is a reactive electrophilic site. This terminal chlorine atom is susceptible to nucleophilic substitution reactions, a key feature exploited in its synthetic applications. This dual reactivity—the ability to undergo reactions at both the aniline nitrogen and the chloro-substituted carbon—is central to its chemical significance as a versatile building block. smolecule.com

Physicochemical Properties of this compound

Historical Context of Research and Development Trajectories

The research trajectory of this compound is closely linked to the advancement of synthetic methodologies in medicinal chemistry and organic synthesis. While its initial synthesis is not prominently documented as a landmark discovery, its utility as an intermediate has become apparent in contemporary research. For instance, synthetic routes have been developed where aniline is first protected, then undergoes N-alkylation using a reagent like 1-bromo-3-chloropropane (B140262), followed by deprotection to yield this compound.

This compound is often prepared as a precursor for more complex target molecules. Its development is driven by the need for specific, bifunctional building blocks in multi-step syntheses. For example, its use in the synthesis of pharmaceutical intermediates involves its reaction with other cyclic structures, highlighting its role in constructing complex molecular frameworks. google.com The synthesis of this compound is a key step in creating linkers for potential drug candidates, demonstrating its importance in modern drug discovery pipelines. rsc.org

Overview of Key Research Areas and Academic Relevance

The academic and industrial relevance of this compound stems primarily from its application as a synthetic intermediate. Its value is particularly evident in the field of medicinal chemistry.

One significant area of research is in the development of novel therapeutics. This compound has been used as a key building block in the synthesis of N-sulfonylphenoxazines, which are under investigation as potential neuronal calcium ion channel blockers for treating conditions like neuropathic pain. rsc.org In these syntheses, the aniline nitrogen is first incorporated into a larger structure, and the chloropropyl group is then used to introduce a side chain via nucleophilic substitution, which is critical for biological activity. rsc.org

Furthermore, this compound serves as a precursor in the synthesis of molecules designed to combat viral infections. Research has shown its utility in creating piperazine (B1678402) derivatives that act as CCR5 antagonists, which have potential applications in HIV therapy.

In the broader context of organic synthesis, this compound is valued for its ability to introduce a phenylamino-propyl moiety into a molecule. The terminal chloride provides a reliable handle for subsequent chemical transformations, including cyclization reactions to form nitrogen-containing heterocyclic rings, which are prevalent in many biologically active compounds. acs.org Its role as a linker and structural scaffold ensures its continued relevance in the design and synthesis of new functional molecules.

Structure

3D Structure

Properties

CAS No. |

55467-95-3 |

|---|---|

Molecular Formula |

C9H12ClN |

Molecular Weight |

169.65 g/mol |

IUPAC Name |

N-(3-chloropropyl)aniline |

InChI |

InChI=1S/C9H12ClN/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2 |

InChI Key |

QHQLMVOQXHAXMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NCCCCl |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Routes for N 3 Chloropropyl Aniline and Its Analogues

Direct N-Alkylation Approaches of Aniline (B41778) Derivatives

The most common approach to synthesizing N-(3-Chloropropyl)aniline and its analogues is through the direct N-alkylation of an aniline derivative. This involves the formation of a new carbon-nitrogen bond between the aniline nitrogen and a three-carbon electrophilic chain.

Reaction of Aniline with 1-Bromo-3-chloropropane (B140262) and Related Halogenoalkanes

A primary and widely utilized method for the synthesis of this compound is the reaction of aniline with 1-bromo-3-chloropropane. phasetransfercatalysis.comwikipedia.orgnih.gov This reaction leverages the differential reactivity of the two halogen atoms present in the alkylating agent. The bromine atom, being a better leaving group than chlorine, allows for a selective reaction at the bromine-bearing carbon, leading to the desired this compound. phasetransfercatalysis.com

The reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction. Common bases include potassium carbonate. researchgate.net The choice of solvent is also crucial, with acetone (B3395972) being a frequently used medium. researchgate.net One of the challenges with using 1-bromo-3-chloropropane is the potential for side reactions, such as dehydrohalogenation to form allyl halides, especially under strong basic conditions. phasetransfercatalysis.com Another potential side reaction is the formation of a dimer where the more reactive N-propyl bromide intermediate reacts with another molecule of the secondary amine. phasetransfercatalysis.com

Phase-transfer catalysis (PTC) has emerged as a powerful technique to enhance the efficiency of this N-alkylation. researchgate.netacsgcipr.org PTC facilitates the transfer of the anionic nucleophile (aniline) from the aqueous phase to the organic phase where the alkylating agent resides, thereby accelerating the reaction rate. acsgcipr.org Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB), are commonly employed as phase-transfer catalysts. phasetransfercatalysis.com Careful control of reaction conditions, including the concentration of the base and the rate of addition of the alkylating agent, is essential to minimize side reactions and maximize the yield of the desired product. phasetransfercatalysis.com

Catalytic Systems in N-Alkylation for Enhanced Efficiency and Selectivity

To improve the efficiency and selectivity of N-alkylation reactions, various catalytic systems have been developed. These catalysts often operate through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, which represents a more sustainable approach by using alcohols as alkylating agents, with water being the only byproduct. researchgate.netresearchgate.netrsc.org

Transition metal complexes, particularly those based on iridium, cobalt, and copper, have shown significant promise. researchgate.netrsc.orgrsc.org For instance, iridium(I) complexes with N-heterocyclic carbene (NHC) ligands have been found to be highly efficient for the N-alkylation of amines with alcohols. rsc.org These catalysts facilitate the dehydrogenation of the alcohol to an aldehyde, which then condenses with the amine to form an imine, followed by hydrogenation of the imine to the N-alkylated amine. rsc.orgscispace.com

Similarly, bimetallic Cu-Fe catalysts have demonstrated high activity for the direct N-alkylation of aniline with benzyl (B1604629) alcohol. researchgate.net The synergistic effect between copper and iron is crucial for the catalytic cycle. researchgate.net Iron-based catalysts, such as Fe(ClO4)3/SiO2, have also been explored for the N-alkylation of aniline derivatives. researchgate.net In some cases, even transition-metal-free systems using pyridine (B92270) and other aza-aromatics as hydrogen shuttles have been successfully employed. rsc.org

The table below summarizes some catalytic systems used for the N-alkylation of anilines.

| Catalyst System | Alkylating Agent | Key Features |

| Iridium(I)-NHC Complexes | Alcohols | Operates via borrowing hydrogen mechanism; high efficiency. rsc.org |

| Cu-Fe Bimetallic Catalyst | Benzyl Alcohol | Synergistic catalysis; high activity. researchgate.net |

| Cp*Co(III) Complexes | Secondary Alcohols | Tolerates a wide variety of functional groups. researchgate.net |

| Pyridine/t-BuOK | Alcohols | Transition-metal-free; biomimetic hydrogen shuttle. rsc.org |

| Fe(ClO4)3/SiO2 | Alcohols | Environmentally benign iron catalyst. researchgate.net |

Mechanistic Investigations of N-Alkylation Processes

The mechanism of N-alkylation, particularly when using alcohols as alkylating agents with transition metal catalysts, is often described by the "borrowing hydrogen" or "hydrogen auto-transfer" pathway. researchgate.netresearchgate.netrsc.org This process generally involves three key steps:

Oxidation (Dehydrogenation): The catalyst abstracts hydrogen from the alcohol substrate to form an aldehyde or ketone intermediate. scispace.com

Condensation: The in-situ generated carbonyl compound reacts with the amine to form an imine intermediate. scispace.com

Reduction (Hydrogenation): The catalyst transfers the "borrowed" hydrogen to the imine, resulting in the formation of the N-alkylated amine and regenerating the active catalyst. scispace.com

Kinetic studies, including reaction order determination and isotope effect measurements, have provided deeper insights into these mechanisms. For example, in some iridium-catalyzed systems, the rate-determining step has been identified as the coordination of the imine intermediate to an iridium-hydride species. scispace.com In situ spectroscopic techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, have been instrumental in observing key intermediates and confirming the proposed mechanistic pathways. researchgate.net

Alternative Synthetic Pathways to this compound Scaffolds

Beyond direct N-alkylation, alternative synthetic strategies exist for constructing this compound and related structures, offering flexibility in starting material selection.

Amination Reactions Employing Aryl Halides with Propylamine (B44156) Precursors

An alternative approach involves the formation of the aryl-nitrogen bond through the amination of aryl halides. This is particularly relevant for the synthesis of substituted this compound analogues. The Buchwald-Hartwig amination is a prominent example of such a reaction, which utilizes palladium catalysts to couple aryl halides or triflates with amines. mdpi.com While not a direct synthesis of this compound itself, this methodology is crucial for creating derivatives where the aromatic ring is substituted.

The synthesis of functionalized amine-containing compounds is of great interest for various applications. mdpi.com The Ullmann reaction is another classical method for aryl amination. mdpi.com These reactions typically involve an aryl halide (e.g., chlorobenzene, bromobenzene) reacting with an appropriate propylamine derivative in the presence of a catalyst and a base. google.com The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity. For instance, nickel-catalyzed amination of aryl chlorides with primary aliphatic amines has been studied, with the choice of phosphine (B1218219) ligand significantly influencing the reaction outcome. nih.gov

Utilization of 3-Chloropropylamine (B7771022) Hydrochloride as a Starting Material in Specific Syntheses

3-Chloropropylamine hydrochloride serves as a valuable and reactive starting material for the synthesis of various compounds, including precursors to this compound analogues. google.compharmacompass.comchemicalbook.com This readily available compound can be used in reactions where the amine functionality is introduced first, followed by subsequent modifications.

For instance, 3-chloropropylamine hydrochloride can be reacted with methacrylic anhydride (B1165640) to form N-(3-chloropropyl)methacrylamide. google.com This intermediate can then undergo further transformations. In other applications, the hydrochloride salt is neutralized to the free amine, which can then participate in nucleophilic substitution reactions. researchgate.net The use of 3-chloropropylamine hydrochloride is advantageous due to its stability and ease of handling.

The table below provides a comparison of the different starting materials and their roles in the synthesis of this compound and its analogues.

| Starting Material | Synthetic Approach | Key Reaction Type |

| Aniline & 1-Bromo-3-chloropropane | Direct N-Alkylation | Nucleophilic Substitution phasetransfercatalysis.com |

| Aryl Halide & Propylamine Precursor | Aryl Amination | Buchwald-Hartwig or Ullmann Coupling mdpi.comnih.gov |

| 3-Chloropropylamine Hydrochloride | Building Block Synthesis | Acylation, Nucleophilic Substitution google.comresearchgate.net |

Stereoselective and Regioselective Synthetic Considerations

The precise control over the spatial arrangement of atoms (stereoselectivity) and the specific position of chemical bond formation (regioselectivity) are paramount in modern organic synthesis, particularly for producing pharmacologically active molecules. In the context of this compound and its analogues, achieving such control is crucial for developing compounds with desired properties. Research has explored various strategies to direct the outcomes of reactions, ensuring the formation of specific isomers.

A notable example of regioselectivity is demonstrated in the reaction of anilines with trans-1,4-cyclohexadiene dioxide. nih.gov While reactions with aliphatic amines typically yield 1,3-diol products exclusively, the use of anilines allows for tunable regioselectivity. By carefully selecting the reaction conditions, either the 1,3-diol or the less common C(i)-symmetric 1,4-diol can be obtained as the major product. nih.gov

This control is attributed to the role of the aniline's N-H bond, which can act as an intramolecular hydrogen bond donor, influencing the pathway of the epoxide opening. nih.gov For instance, when 4-methoxyaniline is reacted with the diepoxide, the choice of solvent and temperature significantly alters the ratio of the resulting diol regioisomers. In isopropanol (B130326) at 80°C, the reaction heavily favors the 1,4-diol, whereas switching to acetonitrile (B52724) at a lower temperature (60°C) shifts the selectivity towards the 1,3-diol.

Table 1: Regioselective Opening of trans-1,4-Cyclohexadiene Dioxide with 4-Methoxyaniline

| Solvent | Temperature (°C) | Ratio (1,4-diol : 1,3-diol) |

|---|---|---|

| i-PrOH | 80 | 11 : 1 |

| MeCN | 60 | 1 : 2.5 |

Data sourced from Org Lett. 2010 Feb 5;12(3):620-3. nih.gov

In the realm of stereoselective synthesis, significant progress has been made in producing chiral aniline derivatives. A key strategy involves the copper-catalyzed asymmetric 1,6-conjugate addition of Grignard reagents to aza-para-quinone methide (aza-p-QM) intermediates. nih.gov This method provides access to chiral 4-(sec-alkyl)anilines, which are valuable structural motifs. The process begins with an aniline sulfone derivative which, in the presence of a base, generates a reactive aza-p-QM. A chiral copper catalyst then mediates the addition of a Grignard reagent, establishing a new stereocenter with high enantioselectivity. nih.gov

The optimization of this asymmetric transformation required screening various chiral ligands and reaction temperatures. The choice of the chiral ligand is critical for achieving high enantiomeric ratios (e.r.). For the addition of ethylmagnesium bromide to an N-tosyl protected aza-p-QM, ligands such as (R,R)-L10 and (R,R)-L11 were tested. The reaction temperature also played a crucial role; for instance, using (R,R)-L10 as the ligand, the enantiomeric ratio improved from 85:15 e.r. at room temperature to 90:10 e.r. when the temperature was lowered to -70°C. nih.gov

Table 2: Optimization of Asymmetric 1,6-Conjugate Addition for Chiral Aniline Synthesis

| Entry | Chiral Ligand | Temperature (°C) | Yield (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|---|

| 1 | (R,R)-L10 | rt | 92 | 85:15 |

| 2 | (R,R)-L10 | 0 | 91 | 87:13 |

| 3 | (R,R)-L10 | -30 | 95 | 89:11 |

| 4 | (R,R)-L10 | -70 | 95 | 90:10 |

| 5 | (R,R)-L11 | -30 | 90 | 85:15 |

General Conditions: CuBr (5 mol %), Ligand (6 mol %), EtMgBr (3 equiv), DCM/Et₂O solvent. Data sourced from Catalysts 2022, 12(9), 1011. nih.gov

These examples underscore the importance of rationally designing synthetic routes to control regiochemical and stereochemical outcomes. By manipulating reaction parameters like solvents and temperature, and by employing sophisticated catalytic systems with chiral ligands, chemists can selectively synthesize specific isomers of this compound analogues for various applications.

Chemical Reactivity and Transformation Mechanisms of N 3 Chloropropyl Aniline

Nucleophilic Substitution Reactions at the Chloropropyl Moiety

The carbon-chlorine bond in the propyl chain is polarized, rendering the terminal carbon atom electrophilic and susceptible to attack by various nucleophiles. These reactions can proceed through either intermolecular or intramolecular pathways.

Intermolecular Nucleophilic Displacements

N-(3-Chloropropyl)aniline readily undergoes SN2 reactions with a variety of nucleophiles. The chlorine atom, being a good leaving group, is displaced to form a new carbon-nucleophile bond. Common nucleophiles include amines, alkoxides, and thiolates, leading to the formation of diamines, amino ethers, and amino thioethers, respectively.

The general scheme for this reaction is as follows: C6H5NH(CH2)3Cl + Nu- → C6H5NH(CH2)3Nu + Cl- Where Nu- represents a generic nucleophile.

Table 1: Examples of Intermolecular Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Primary Amine | R-NH2 | N-Aryl-N'-(alkyl/aryl)propane-1,3-diamine |

| Secondary Amine | R2NH | N-Aryl-N',N'-dialkylpropane-1,3-diamine |

| Alkoxide | R-O-Na+ | 3-(Phenylamino)propyl ether |

| Thiolate | R-S-Na+ | 3-(Phenylamino)propyl sulfide |

Intramolecular Cyclization Reactions and Ring Closure Mechanisms

One of the most significant reactions of this compound is its ability to undergo intramolecular nucleophilic substitution. libretexts.org The aniline (B41778) nitrogen acts as an internal nucleophile, attacking the electrophilic carbon bearing the chlorine atom. This process results in the formation of a six-membered heterocyclic ring, yielding 1,2,3,4-tetrahydroquinoline (B108954). organic-chemistry.orgudel.edu

The reaction is typically facilitated by a base, which deprotonates the aniline nitrogen, increasing its nucleophilicity and promoting the cyclization. The mechanism involves the formation of a transient anionic species that rapidly cyclizes. Lewis acids can also be employed to promote this cyclization. rsc.orgresearchgate.netnih.gov

This ring-closure reaction is a key step in the synthesis of various substituted tetrahydroquinolines, which are important structural motifs in many biologically active compounds and natural products. udel.edunih.govnih.gov The reaction conditions can be tuned to control the yield and selectivity of the desired product.

Reactions Involving the Aniline Nitrogen and Aromatic Ring

The aniline portion of the molecule exhibits reactivity characteristic of primary arylamines, including reactions at the nitrogen atom and electrophilic substitution on the aromatic ring.

Amine Reactivity: Formation of Amides and Other N-Substituted Species

The lone pair of electrons on the aniline nitrogen makes it nucleophilic and basic. It can react with various electrophiles to form N-substituted products. A prominent example is the acylation reaction with acyl chlorides or acid anhydrides to form amides. youtube.comresearchgate.netresearchgate.net This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct. derpharmachemica.com

The formation of an amide group significantly alters the electronic properties of the aniline moiety. The electron-withdrawing nature of the carbonyl group reduces the electron-donating ability of the nitrogen into the aromatic ring. chemistrysteps.com This modulation of reactivity is crucial for controlling subsequent reactions, such as electrophilic aromatic substitution. pearson.com

Table 2: Common N-Substitution Reactions

| Reagent | Product Class |

| Acyl Chloride (RCOCl) | N-(3-chloropropyl)-N-phenylamide |

| Acid Anhydride (B1165640) ((RCO)2O) | N-(3-chloropropyl)-N-phenylamide |

| Alkyl Halide (R'-X) | N-alkyl-N-(3-chloropropyl)aniline |

Electrophilic Aromatic Substitution Patterns

The N-(3-chloropropyl)amino group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS) reactions. chemistrysteps.combyjus.com The lone pair on the nitrogen atom can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions and making the ring more susceptible to attack by electrophiles. longdom.org

Common EAS reactions include halogenation, nitration, and sulfonation. byjus.com However, the high reactivity of the aniline ring can sometimes lead to multiple substitutions and side reactions. libretexts.orglibretexts.org For instance, direct nitration of anilines with strong acids can lead to oxidation of the ring and the formation of a significant amount of the meta-substituted product due to the protonation of the amino group to form the deactivating anilinium ion. stackexchange.comyoutube.com

To achieve better control and selectivity, the amino group is often protected, typically by acetylation, before carrying out the electrophilic substitution. libretexts.orgpearson.com The resulting acetamido group is still an ortho-, para-director but is less activating, which helps to prevent over-reaction and favors the formation of the para-isomer due to steric hindrance. chemistrysteps.comyoutube.com The protecting group can be subsequently removed by hydrolysis to regenerate the amino group. libretexts.org

Table 3: Electrophilic Aromatic Substitution of this compound

| Reaction | Reagent(s) | Major Product(s) (with protected amine) |

| Bromination | Br2 | 4-Bromo-N-(3-chloropropyl)aniline |

| Chlorination | Cl2, Lewis Acid | 4-Chloro-N-(3-chloropropyl)aniline |

| Nitration | HNO3, H2SO4 | 4-Nitro-N-(3-chloropropyl)aniline |

| Sulfonation | SO3, H2SO4 | 4-(N-(3-chloropropyl)amino)benzenesulfonic acid |

Oxidative Transformations of the Aniline Moiety

The aniline moiety is susceptible to oxidation, and the reaction products can vary depending on the oxidizing agent and reaction conditions. acs.org Anodic oxidation of N-alkylanilines can lead to coupling reactions, forming substituted benzidines and diphenylamines. acs.org Chemical oxidation can also occur, and the kinetics of such reactions have been studied for similar compounds like aniline and N-methylaniline. sigmaaldrich.com

The oxidation can involve the nitrogen atom or the aromatic ring. Mild oxidation may lead to the formation of colored polymeric materials, while stronger oxidizing agents can cause degradation of the aromatic ring. In some biological systems, microsomal N- and C-oxidation of substituted anilines has been observed, leading to products like nitrones and N-hydroxy derivatives. nih.gov

Advanced Mechanistic Studies of Transformation Pathways of this compound

The transformation of this compound is anticipated to be dominated by the intramolecular cyclization of the N-(3-chloropropyl) side chain, a reaction influenced by the nucleophilicity of the aniline nitrogen and the electrophilicity of the terminal carbon bearing the chlorine atom. While specific kinetic and mechanistic studies on this compound are not extensively documented in publicly available literature, insights can be drawn from analogous reactions of similar N-(haloalkyl)anilines and fundamental principles of intramolecular nucleophilic substitution. The primary transformation product is expected to be 1,2,3,4-tetrahydroquinoline.

Kinetic Studies of Reaction Rates and Rate-Determining Steps

Detailed kinetic studies specifically for the intramolecular cyclization of this compound are sparse. However, the kinetics of such reactions are typically investigated by monitoring the disappearance of the reactant or the appearance of the product over time using techniques like chromatography (GC, HPLC) or spectroscopy (NMR, UV-Vis). The rate of this intramolecular SN2 reaction is influenced by several factors, including the nature of the solvent, the concentration of the substrate, and temperature.

The rate-determining step in the formation of 1,2,3,4-tetrahydroquinoline from this compound is the intramolecular nucleophilic attack of the aniline nitrogen on the carbon atom bonded to the chlorine. This is a classic example of an intramolecular SN2 reaction. The reaction proceeds via a cyclic transition state, and its rate is dependent on the concentration of the this compound.

The reaction is expected to follow first-order kinetics, as the rate depends on the concentration of a single species undergoing an intramolecular rearrangement. The rate law can be expressed as:

Rate = k [this compound]

Where k is the first-order rate constant. The value of k would be influenced by factors that affect the energy of the transition state. For instance, polar aprotic solvents are expected to accelerate the reaction by solvating the leaving group and stabilizing the transition state.

Table 1: Hypothetical Influence of Reaction Conditions on the Rate of Intramolecular Cyclization of this compound

| Parameter | Condition | Expected Effect on Reaction Rate | Rationale |

| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Increase | Stabilizes the transition state and solvates the leaving chloride ion. |

| Polar Protic (e.g., Ethanol (B145695), Water) | Decrease | Solvates the nucleophilic nitrogen, reducing its reactivity. | |

| Nonpolar (e.g., Toluene (B28343), Hexane) | Decrease | Poor solvation of the transition state and leaving group. | |

| Temperature | Increase | Increase | Provides the necessary activation energy for the reaction to overcome the energy barrier of the transition state. |

| Base | Addition of a weak, non-nucleophilic base | Increase | Can deprotonate the aniline nitrogen, increasing its nucleophilicity. |

Elucidation of Reaction Intermediates

The intramolecular cyclization of this compound to form 1,2,3,4-tetrahydroquinoline is generally considered to be a concerted process, proceeding through a single transition state rather than involving discrete, stable intermediates.

The key transient species in this transformation is the cyclic transition state . In this state, the bond between the aniline nitrogen and the terminal carbon of the propyl chain is partially formed, while the bond between the carbon and the chlorine atom is partially broken. The geometry of this transition state is crucial for the reaction to occur and is favored in the case of a 3-chloropropyl chain, which allows for the formation of a stable six-membered ring.

Protonated this compound: In acidic conditions, the aniline nitrogen can be protonated, forming the anilinium ion. This would render the nitrogen non-nucleophilic and thus inhibit the intramolecular cyclization.

Deprotonated this compound (Anilide): In the presence of a strong base, the aniline nitrogen could be deprotonated to form an anilide. This would significantly increase the nucleophilicity of the nitrogen and accelerate the rate of cyclization. However, such strong basic conditions might also promote side reactions.

Spectroscopic techniques such as in-situ NMR or FT-IR could potentially be used to observe the changes in the chemical environment of the molecule as the reaction progresses, providing indirect evidence for the formation of the product and the consumption of the reactant. However, direct observation of the fleeting transition state is beyond the scope of standard spectroscopic methods. The existence and structure of such transition states are primarily inferred from kinetic data and computational modeling.

Derivatization Strategies and N 3 Chloropropyl Aniline As a Synthetic Precursor

Synthesis of Complex Heterocyclic Compounds

The unique arrangement of reactive sites in N-(3-Chloropropyl)aniline facilitates its use in constructing a variety of heterocyclic systems. The interplay between the aniline (B41778) moiety and the chloropropyl chain is instrumental in cyclization reactions that lead to important chemical scaffolds.

N-aryl piperazines are crucial structural motifs in many biologically active compounds, particularly in ligands for serotonin (B10506) and dopamine (B1211576) receptors. The synthesis of these structures often begins with an aniline precursor. A common and established method involves the reaction of an aniline with bis(2-chloroethyl)amine (B1207034) hydrochloride in a high-boiling solvent like diethylene glycol monomethyl ether to form the piperazine (B1678402) ring. sci-hub.stresearchgate.net In this context, this compound can be envisioned as a strategic starting material.

While direct intramolecular cyclization is not feasible, its functional groups can be sequentially utilized. For instance, the aniline nitrogen can react with a molecule containing a masked or precursor amino group. Subsequent activation can lead to an intramolecular nucleophilic attack on the electrophilic carbon of the chloropropyl chain, completing the piperazine ring formation. A more direct intermolecular approach involves reacting this compound with a diamine, such as ethylenediamine (B42938). In this reaction, one of the amino groups of ethylenediamine can displace the chloride ion from the propyl chain. The resulting intermediate possesses a pendant amino group that can then participate in a cyclization reaction to form the heterocyclic ring. This strategy allows for the synthesis of piperazine derivatives where the N-phenyl group is further substituted with a propyl linker, which can be a site for further functionalization.

A patent for a related synthesis describes reacting 3-chloroaniline (B41212) with bis(2-chloroethyl)amine hydrochloride to produce 1-(3-chlorophenyl)piperazine. google.com This intermediate is then N-alkylated using 1-bromo-3-chloropropane (B140262). google.com This highlights the modular approach common in piperazine synthesis, where the aniline forms the core N-aryl structure, and alkyl chains are subsequently added. This compound provides a pre-functionalized aniline, combining these features into a single precursor.

Table 1: Synthetic Approaches to N-Aryl Piperazines

| Starting Materials | Reagents/Conditions | Product Type | Reference(s) |

| Aniline, bis(2-chloroethyl)amine HCl | Diethylene glycol monomethyl ether, 150°C | N-Aryl piperazine | sci-hub.stresearchgate.net |

| 3-Chloroaniline, bis(2-chloroethyl)amine HCl | Xylene | 1-(3-Chlorophenyl)piperazine | google.com |

| 1-(3-Chlorophenyl)piperazine, 1-bromo-3-chloropropane | Acetone (B3395972), Water, NaOH | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine | google.com |

Phosphonolactams, specifically γ-phosphonolactams like 1,2-azaphospholidine 2-oxides, are phosphorus-containing heterocycles of significant interest. The N-(3-chloropropyl) group is a key structural element for the synthesis of these compounds through intramolecular cyclization. A notable strategy involves using N-(3-chloropropyl)-2-methylaminobenzamides as precursors. In this process, the precursor is first treated with phosphorus trichloride (B1173362) (PCl₃), which reacts with the amino groups. The subsequent crucial step is an intramolecular cyclization facilitated by a base such as sodium hydride (NaH) in dioxane. This reaction proceeds via the formation of a P-C bond, where a phosphorus-centered nucleophile attacks the electrophilic terminal carbon of the chloropropyl group, displacing the chloride and forming the five-membered γ-phosphonolactam ring. This method has been successfully employed to create complex tricyclic phosphonolactam systems in low to moderate yields.

The efficiency of this cyclization underscores the utility of the 3-chloropropyl chain as a reliable electrophilic partner in ring-forming reactions for the construction of phosphorus heterocycles.

Table 2: Synthesis of Tricyclic γ-Phosphonolactams

| Precursor | Reagents | Key Step | Product |

| N-(3-Chloropropyl)-2-methylaminobenzamides | 1. PCl₃2. NaH, Dioxane | Intramolecular P-C bond formation | Tricyclic γ-phosphonolactam |

N-substituted maleimides are important intermediates in organic synthesis and building blocks for polymers and bioactive molecules. The standard and widely used synthesis involves a two-step process. First, a primary amine is reacted with maleic anhydride (B1165640) in a solvent like diethyl ether or acetone. ucl.ac.berdd.edu.iq This reaction opens the anhydride ring to form an intermediate N-substituted maleamic acid. semanticscholar.orgstudy.com In the second step, this maleamic acid is cyclized through dehydration. This is typically achieved by heating the maleamic acid with a dehydrating agent, such as acetic anhydride, often with a catalyst like sodium acetate (B1210297). semanticscholar.orgtandfonline.com

This compound can serve as the amine component in this reaction. The secondary aniline nitrogen acts as the nucleophile, attacking a carbonyl carbon of maleic anhydride to form the corresponding N-[N-(3-chloropropyl)phenyl]maleamic acid. Subsequent heating with acetic anhydride and sodium acetate would induce cyclodehydration to yield the target molecule, N-[N-(3-chloropropyl)phenyl]maleimide. The same principle applies to the synthesis of dichloromaleimide derivatives, where dichloromaleic anhydride would be used as the starting material. In the final product, the N-(3-chloropropyl)phenyl moiety is covalently attached to the nitrogen atom of the maleimide (B117702) ring.

Table 3: General Synthesis of N-Substituted Maleimides

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference(s) |

| 1 | Primary Amine (e.g., Aniline), Maleic Anhydride | Diethyl ether or Acetone, RT | N-Substituted Maleamic Acid | ucl.ac.berdd.edu.iqsemanticscholar.org |

| 2 | N-Substituted Maleamic Acid | Acetic Anhydride, Sodium Acetate, Heat | N-Substituted Maleimide | semanticscholar.orgtandfonline.com |

Integration into Polymer and Macromolecular Architectures

The bifunctional nature of this compound makes it an excellent candidate for incorporation into polymers and macromolecules. Both the aniline and the chloropropyl functionalities can be exploited to either attach the molecule to existing polymer backbones or to use it as a component in the synthesis of new hybrid materials.

The covalent modification of pre-formed polymers is a powerful strategy to introduce new functionalities and alter material properties. nih.gov this compound is well-suited for this purpose through a "grafting to" approach. nih.govmdpi.com In this method, a polymer backbone containing nucleophilic functional groups, such as hydroxyl (-OH) or primary amine (-NH₂) groups, is reacted with the this compound molecule. acs.orgnih.gov

The terminal chlorine of the propyl group serves as a reactive electrophilic site. The nucleophilic side chains on the polymer can displace the chloride via a nucleophilic substitution (SN2) reaction, forming a stable covalent bond and attaching the N-phenylpropylamine moiety as a side chain. For example, polymers rich in hydroxyl groups, such as poly(vinyl alcohol) or polysaccharides, can be activated with a base to enhance the nucleophilicity of the hydroxyls, which then readily react with the chloropropyl group. This strategy effectively functionalizes the polymer with aniline groups, which can impart new properties like conductivity, redox activity, or serve as sites for further chemical modification.

Hybrid organic-inorganic polymers combine the distinct properties of both components, such as the processability of polymers and the thermal stability of inorganic materials. nih.gov Silane (B1218182) coupling agents are critical for creating a stable interface between these two phases. researchgate.net These agents typically possess a general structure of Y-R-Si-(OR')₃, where Y is an organo-functional group that interacts with the polymer matrix and the Si-(OR')₃ is a hydrolyzable trialkoxysilane group that bonds to the inorganic surface (e.g., silica (B1680970), metal oxides). silicorex.com

This compound can be used as a precursor to create a custom silane coupling agent. The chloropropyl group can be reacted with an appropriate nucleophilic silane, for instance, through substitution with an amino-functionalized silane like (3-aminopropyl)triethoxysilane. Alternatively, a more direct approach involves modifying this compound with a reagent that introduces a trialkoxysilane group.

Once synthesized, this aniline-functionalized silane coupling agent can be used to modify inorganic nanoparticles or surfaces. The trialkoxysilane end reacts with surface hydroxyl groups on materials like silica to form stable covalent Si-O-Si bonds. scientific.net The pendant N-phenylpropyl group is then available to interact with or be incorporated into an organic polymer matrix. For example, the aniline moiety can be copolymerized with other monomers to form a polyaniline-based composite, effectively tethering the polymer chains to the inorganic filler and enhancing the material's mechanical and thermal properties. nih.gov

Preparation of Organosilane Compounds and Surface Modifiers

This compound serves as a foundational molecule in the synthesis of specialized organosilanes and for the modification of material surfaces. Its bifunctional nature, possessing a reactive secondary amine and an alkyl chloride, allows for its derivatization into valuable compounds like N-[3-(Trimethoxysilyl)propyl]aniline, a key silane coupling agent. Furthermore, the 3-chloropropyl moiety is a critical functional group for grafting onto various substrates, enabling subsequent chemical transformations to tailor surface properties.

Synthesis of N-[3-(Trimethoxysilyl)propyl]aniline and Related Silanes

N-[3-(Trimethoxysilyl)propyl]aniline (TMSPA) is an organoalkoxysilane that combines the features of an aniline group with a hydrolyzable trimethoxysilyl group, making it an effective coupling agent and surface modifier. chemicalbook.comsmolecule.com While this compound is a logical precursor, a widely documented and high-yield industrial synthesis for TMSPA involves the reaction of aniline with 3-chloropropyltrimethoxysilane (B1208415). chemicalbook.com

In a typical procedure, aniline is reacted directly with 3-chloropropyltrimethoxysilane at an elevated temperature. chemicalbook.com The reaction is often conducted in the presence of polyaniline, which can act as an acid scavenger. chemicalbook.com The process involves the slow, dropwise addition of 3-chloropropyltrimethoxysilane to aniline, maintaining a reaction temperature of 160°C with continuous stirring for several hours to ensure the reaction goes to completion. chemicalbook.com This method has been reported to produce N-phenyl-3-aminopropyltrimethoxysilane with high yield and selectivity. chemicalbook.com

| Parameter | Value |

|---|---|

| Reactant 1 | Aniline |

| Reactant 2 | 3-chloropropyltrimethoxysilane |

| Temperature | 160 °C |

| Reaction Time | 2 hours (main reaction) + 3 hours (completion) |

| Yield | 90.1% |

| Selectivity | 94.2% |

TMSPA is part of a broader class of organoalkoxysilanes used as precursors and building blocks in materials science. mdpi.com Related silanes include compounds like 3-aminopropyl-methyl-diethoxysilane, N-[3-(trimethoxysilyl)propyl]ethylenediamine, and 3-glycidoxypropyltrimethoxysilane, which also find use as coupling agents and surface modifiers. chemicalbook.com

Surface Functionalization with 3-Chloropropyl-Containing Moieties

The introduction of 3-chloropropyl-containing moieties onto the surfaces of materials is a key strategy for creating chemically active sites for further modification. mdpi.com This functionalization is commonly achieved using (3-chloropropyl)trimethoxysilane (CPTMS), an organosilane that can be grafted onto substrates possessing surface hydroxyl groups, such as silica, clays, and metal oxides. mdpi.comnih.gov The grafted 3-chloropropyl group provides a reactive alkyl chloride handle that can undergo subsequent nucleophilic substitution reactions. nih.gov

One detailed study focused on the grafting of CPTMS onto the surface of halloysite (B83129) nanotubes (HNTs). mdpi.com The research investigated optimal reaction conditions by varying the solvent, molar ratios of reactants, and the type of catalyst to maximize the degree of functionalization. mdpi.com The process involves the hydrolysis of the methoxy (B1213986) groups on CPTMS, followed by condensation with the surface aluminol (Al-OH) and silanol (B1196071) (Si-OH) groups of the nanotubes. mdpi.com The effectiveness of the grafting process was found to be highly dependent on the choice of solvent, with toluene (B28343) providing the highest degree of grafting compared to other solvents like ethanol (B145695) and n-hexane. mdpi.com The addition of catalysts such as triethylamine (B128534) (Et3N) and ammonium (B1175870) hydroxide (B78521) (NH4OH) was also shown to enhance the reaction rate. mdpi.com

| Solvent | Degree of Grafting (%) |

|---|---|

| Toluene | 24.29 |

| n-Hexane | 15.32 |

| 1,4-Dioxane | 14.30 |

| Tetrahydrofuran | 11.00 |

| Ethanol | 10.75 |

The utility of this surface modification is demonstrated in the preparation of functionalized silica monoliths for chromatography. nih.gov In this application, a silica monolith was first synthesized with CPTMS to create a chloropropyl-functionalized surface. nih.gov The incorporated chloro groups were then reacted with a tertiary amine, N,N-dimethyl-N-dodecylamine, via a nucleophilic substitution reaction. nih.gov This secondary functionalization step attached long dodecyl chains to the surface, significantly enhancing the hydrophobic properties of the monolith for reversed-phase capillary electrochromatography. nih.gov This two-step approach—grafting a chloropropyl moiety followed by further reaction—is a versatile method for tailoring the surface chemistry of various materials for specific applications, from anti-cancer drug delivery systems on Fe3O4 nanoparticles to advanced composite materials. mdpi.comnih.gov

Advanced Spectroscopic and Structural Elucidation of N 3 Chloropropyl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13).

¹H NMR Characterization for Proton Environment Analysis

The ¹H NMR spectrum of N-(3-Chloropropyl)aniline provides detailed information about the number, connectivity, and chemical environment of the protons in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the aniline (B41778) ring and the aliphatic protons of the 3-chloropropyl chain.

The aromatic protons typically appear in the downfield region of the spectrum, generally between δ 6.5 and 7.5 ppm. Their specific chemical shifts and splitting patterns are influenced by the electron-donating effect of the amino group. The protons ortho and para to the amino group are expected to be shielded and appear at a lower chemical shift compared to the meta protons. Due to spin-spin coupling, these aromatic signals often present as complex multiplets.

The aliphatic protons of the 3-chloropropyl group are observed in the upfield region. The methylene (B1212753) group adjacent to the nitrogen atom (N-CH₂) is expected to resonate at a lower field than the other methylene groups due to the deshielding effect of the nitrogen. The methylene group attached to the chlorine atom (Cl-CH₂) will also be deshielded, appearing at a distinct chemical shift. The central methylene group (-CH₂-) will have a chemical shift influenced by both adjacent groups. The integration of these signals provides the ratio of protons in each unique environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (ortho) | 6.6 - 6.8 | Doublet of doublets |

| Aromatic-H (meta) | 7.1 - 7.3 | Triplet |

| Aromatic-H (para) | 6.7 - 6.9 | Triplet |

| N-H | Variable | Broad singlet |

| N-CH₂ | 3.2 - 3.4 | Triplet |

| -CH₂- | 2.0 - 2.2 | Quintet |

¹³C NMR Spectroscopy for Carbon Framework Determination

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal.

The aromatic carbons of the aniline ring typically resonate in the δ 110-150 ppm range. The carbon atom directly attached to the nitrogen (C-N) is significantly influenced by the nitrogen's electronegativity and appears at a characteristic downfield shift. The other aromatic carbons show distinct signals based on their position relative to the amino group.

The aliphatic carbons of the 3-chloropropyl chain appear in the upfield region of the spectrum. The carbon bonded to the nitrogen (N-CH₂) and the carbon bonded to the chlorine (Cl-CH₂) are expected to be at a lower field compared to the central methylene carbon (-CH₂-) due to the deshielding effects of the heteroatoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-N | 145 - 150 |

| Aromatic C-H (ortho) | 112 - 116 |

| Aromatic C-H (meta) | 128 - 130 |

| Aromatic C-H (para) | 116 - 120 |

| N-CH₂ | 40 - 45 |

| -CH₂- | 30 - 35 |

Advanced 2D NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.

A COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would confirm the connectivity of the protons within the 3-chloropropyl chain (Cl-CH₂-CH₂-CH₂-N).

An HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of each proton signal to its corresponding carbon signal, confirming the C-H framework of the molecule.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

The N-H stretching vibration of the secondary amine is expected to appear as a single, relatively sharp band in the region of 3300-3500 cm⁻¹. The C-N stretching vibration of the aromatic amine will likely be observed in the 1250-1350 cm⁻¹ region.

The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring are found in the 1450-1600 cm⁻¹ region. The C-H bending vibrations of the aromatic ring give rise to characteristic bands in the fingerprint region (below 1000 cm⁻¹), which can provide information about the substitution pattern.

The aliphatic C-H stretching vibrations of the propyl chain are expected just below 3000 cm⁻¹. A key absorption band for the alkyl halide functionality is the C-Cl stretching vibration, which is typically found in the 600-800 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| C=C (aromatic) | Stretch | 1450 - 1600 |

| C-N (aromatic) | Stretch | 1250 - 1350 |

Raman Spectroscopy Applications

Raman spectroscopy, a complementary technique to IR spectroscopy, can also be used to identify the functional groups in this compound. Raman spectra are particularly useful for observing non-polar bonds and symmetric vibrations. The aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum. The C-Cl stretch, while visible in the IR, may also be observed in the Raman spectrum. The combination of both IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives. The monoisotopic mass of this compound is 169.065827 Da. chemspider.com In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure and provides valuable information for its identification.

The mass spectrum of this compound is expected to exhibit a prominent molecular ion peak. Due to the presence of a chlorine atom, this peak will be accompanied by an isotopic peak (M+2) with an intensity of approximately one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation of this compound is likely to proceed through several characteristic pathways. Alpha-cleavage, a common fragmentation mechanism for amines, would involve the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium cation. libretexts.org Another probable fragmentation pathway is the loss of the chloropropyl side chain. The cleavage of the bond between the nitrogen and the propyl group would result in a fragment ion corresponding to the aniline radical cation. Further fragmentation of the chloropropyl chain itself, such as the loss of a chlorine radical or HCl, can also be anticipated.

A plausible fragmentation pathway for a related compound, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine, involves the loss of HCl from the 3-chloropropyl group and cleavage of the piperazine (B1678402) ring. Similarly, for this compound, the loss of the side chain and subsequent fragmentation would provide key structural information. The fragmentation of aromatic amines like aniline often involves the loss of HCN, leading to characteristic fragment ions. miamioh.edu

Below is a table summarizing the expected key ions in the mass spectrum of this compound.

| Ion | m/z (mass-to-charge ratio) | Description |

| [M]+ | 169/171 | Molecular ion peak with isotopic pattern for chlorine |

| [M-Cl]+ | 134 | Loss of a chlorine radical |

| [M-C₃H₆Cl]+ | 92 | Loss of the chloropropyl radical |

| [C₆H₅NH₂]+ | 93 | Aniline cation radical |

| [C₆H₅]+ | 77 | Phenyl cation |

X-ray Crystallography for Solid-State Structural Determination

The process of X-ray crystallography involves three main steps: producing a high-quality single crystal, diffracting X-rays off the crystal lattice, and analyzing the diffraction pattern to generate an electron density map from which the atomic structure can be determined. wikipedia.org

For this compound, a successful crystallographic analysis would reveal:

Conformation of the chloropropyl chain: The torsion angles along the C-C bonds of the propyl chain would define its spatial orientation relative to the aniline ring.

Geometry of the aniline moiety: The planarity of the benzene ring and the geometry around the nitrogen atom could be precisely determined.

Intermolecular interactions: The packing of the molecules in the crystal lattice would be elucidated, revealing any hydrogen bonding involving the amine proton or other non-covalent interactions that stabilize the crystal structure.

Studies on related compounds, such as butyl and propyl N-(3-chloropropyl)-(2S)-alaninate, have utilized X-ray crystallography to determine their crystal structures. researchgate.net Such analyses provide critical insights into the molecular conformation and intermolecular interactions that govern the solid-state properties of these molecules. For instance, in the crystal structure of 1-(3-chlorophenyl)-4-(3-(4-phenyltriazol-1-yl)propyl)piperazine, a derivative of a related piperazine compound, X-ray crystallography was used to resolve the 3D conformation, which is crucial for understanding its biological receptor interactions.

The structural information obtained from X-ray crystallography is fundamental for understanding the structure-property relationships of this compound and for the rational design of its derivatives with specific chemical or biological functions.

Chromatographic Methods in Analysis and Purification

Chromatographic techniques are essential for the separation, identification, and purification of this compound and its derivatives. Gas chromatography and high-performance liquid chromatography are the most commonly employed methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. osti.gov In GC, the compound is vaporized and separated from other components in a mixture based on its partitioning between a stationary phase in a capillary column and a mobile gaseous phase. The separated components then enter a mass spectrometer, which provides mass spectral data for identification and quantification. nih.gov

For the analysis of anilines, a fused silica (B1680970) capillary column, such as one with a non-polar stationary phase like SE-54, is often recommended. epa.govepa.gov The temperature of the GC oven is programmed to increase gradually, allowing for the sequential elution of compounds with different boiling points. A nitrogen-phosphorus detector (NPD) can be used for selective and sensitive detection of nitrogen-containing compounds like anilines. epa.gov

A typical GC-MS analysis of this compound would involve:

Injecting a solution of the sample into the GC.

Separating the components on a suitable capillary column.

Detecting the eluted compounds with a mass spectrometer.

The resulting chromatogram would show a peak corresponding to this compound at a specific retention time, and the mass spectrum of this peak would confirm its identity. The peak area can be used to determine the purity of the sample. The use of tandem mass spectrometry (GC-MS/MS) can further enhance sensitivity and selectivity. d-nb.info

The table below outlines typical parameters for a GC-MS analysis of aniline derivatives.

| Parameter | Condition |

| Column | Equity-5, 30 m x 0.25 mm I.D., 0.25 µm film thickness |

| Oven Program | 50°C (hold 2 min), then 10°C/min to 200°C, then 15°C/min to 325°C |

| Injector Temperature | 250°C |

| Detector | Mass Spectrometer or FID at 325°C |

| Carrier Gas | Helium |

This table is based on a general method for aniline analysis and may require optimization for this compound.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. thermofisher.com For aniline and its derivatives, reversed-phase HPLC is a common approach. rsc.org

In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile (B52724). sigmaaldrich.comsielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More non-polar compounds are retained longer on the column.

A typical HPLC method for the analysis of this compound would involve:

Column: A C18 column is a common choice for the separation of aniline homologs. sigmaaldrich.com

Mobile Phase: A mixture of methanol and water or acetonitrile and water is often used. The composition can be adjusted to optimize the separation. sigmaaldrich.com

Detector: A UV detector set at a wavelength where aniline derivatives absorb strongly (e.g., 254 nm) is typically employed for detection and quantification. sigmaaldrich.com

HPLC is particularly useful for monitoring reaction progress, assessing sample purity, and for the preparative purification of this compound and its derivatives. The method's linearity, sensitivity, and reproducibility make it suitable for quantitative analysis. chromatographyonline.com

The following table presents a general set of conditions for the HPLC analysis of aniline homologs.

| Parameter | Condition |

| Column | Discovery C18, 15 cm x 4.6 mm I.D., 5 µm particles |

| Mobile Phase | Methanol:Water (60:40) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector | UV at 254 nm |

This table is based on a general method for aniline analysis and may require optimization for this compound. sigmaaldrich.com

Computational and Theoretical Investigations of N 3 Chloropropyl Aniline Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the behavior of molecules at the electronic level. These methods are instrumental in understanding molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. Through DFT, various properties and reactivity descriptors can be calculated, offering insights into a molecule's behavior. For aniline (B41778) and its derivatives, DFT has been employed to determine optimized geometries, electronic properties, and to analyze interactions with other chemical species.

For instance, studies on the interaction of aniline with nanosurfaces have utilized DFT to elucidate electronic and structural properties. Such analyses involve calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability. While no specific DFT studies detailing the electronic structure and reactivity of N-(3-Chloropropyl)aniline were identified, the established use of DFT for other aniline derivatives suggests its applicability for similar in-depth analysis of this compound.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT for Aniline (Note: This table is illustrative of typical DFT calculations for aniline derivatives; specific values for this compound are not available in the literature.)

| Descriptor | Symbol | Significance |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO; indicates chemical reactivity and stability. |

| Hardness | η | (ELUMO - EHOMO) / 2; measures resistance to change in electron distribution. |

| Softness | S | 1 / η; inverse of hardness, indicates reactivity. |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2; measures the power of an atom to attract electrons. |

| Electrophilicity Index | ω | χ2 / (2η); measures the propensity of a species to accept electrons. |

Computational Modeling of Reaction Pathways and Energy Barriers

Computational modeling is a powerful tool for mapping out potential reaction pathways and calculating the associated energy barriers, providing a deeper understanding of reaction mechanisms. This often involves locating transition states and calculating activation energies.

Although specific computational studies on the reaction pathways of this compound are not present in the reviewed literature, research on other N-alkylanilines has utilized these methods. For example, the transformation of N-alkylaniline to aniline has been studied computationally to compare different proposed reaction mechanisms, such as an SN2 pathway. ekb.eg These studies typically employ DFT to calculate the energies of reactants, transition states, and products to determine the most favorable reaction route. Such an approach could theoretically be applied to this compound to investigate its reactions, such as intramolecular cyclization to form a nitrogen-containing ring system or its behavior in nucleophilic substitution reactions.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules, including conformational changes and intermolecular interactions, by simulating the motion of atoms and molecules over time. mdpi.com This method is particularly useful for flexible molecules like this compound, which possesses a flexible propyl chain.

A literature search did not yield any studies that have applied MD simulations to analyze the conformational landscape of this compound. For flexible molecules, MD simulations can provide valuable information on the preferred conformations in different environments, the energy barriers between different conformers, and how the molecule's shape might influence its interactions with other species. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies via Computational Methods

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. nih.govmdpi.com

There are no specific QSAR studies focused on this compound in the available literature. However, QSAR models have been developed for broader classes of aniline derivatives. For example, a study on 81 aniline derivatives used quantum mechanical calculations at the DFT level to obtain optimized geometries and then computed a comprehensive set of molecular descriptors. nih.gov These descriptors were then used to build models to predict the lipophilicity (logP) of the compounds, a critical parameter in drug design. nih.govmdpi.com This type of study highlights how computational methods can be used to predict the properties of related compounds without the need for experimental measurement for every single molecule.

Applications in Materials Science and Catalysis Research

Role as a Coupling Agent in Composite Materials Science

Table 1: Effect of Silane (B1218182) Coupling Agent on Mechanical Properties of a Representative Polymer Composite

Property Unreinforced Polymer Composite without Coupling Agent Composite with Aniline-Functionalized Silane Coupling Agent Tensile Strength (MPa) 65 95 130 Flexural Modulus (GPa) 2.8 5.5 7.8 Impact Strength (kJ/m²) 50 65 90

Note: Data are representative values illustrating the typical improvements seen with the use of aniline-functionalized silane coupling agents derived from precursors like N-(3-Chloropropyl)aniline.

Hybrid organic-inorganic materials are composites in which the organic and inorganic components are integrated at the molecular or nanometer scale. nih.govfrontiersin.org These materials often exhibit a synergistic combination of properties, such as the flexibility and processability of a polymer with the rigidity and thermal stability of a ceramic. mdpi.com

This compound serves as a valuable precursor in the synthesis of hybrid materials through the sol-gel process. bohrium.com Its derivative, N-(3-(trimethoxysilyl)propyl)aniline (TMPA), can be co-polymerized with inorganic precursors like tetraethyl orthosilicate (B98303) (TEOS). In this process, the trimethoxysilyl groups of TMPA hydrolyze and co-condense with TEOS to form a rigid, three-dimensional silica (B1680970) network, while the aniline (B41778) group remains as an organic functionality integrated into this network. researchgate.netbohrium.com This results in a true molecular-level hybrid material. Such hybrid coatings have been shown to provide excellent corrosion resistance on metal substrates like aluminum, demonstrating the practical benefits of integrating the aniline functional group into an inorganic matrix. researchgate.netbohrium.com

Development of Catalytic Systems and Reagents

The aniline moiety and the reactive chloropropyl group make this compound a versatile platform for developing catalysts and ligands. The nitrogen atom can act as a coordinating site for metals, and the entire molecule can be elaborated into more complex structures or attached to solid supports.

Derivatives of this compound are explored for their potential in organic catalysis. The basic structure can be modified to create a range of catalysts for various reactions. For instance, the aniline nitrogen can be incorporated into heterocyclic structures known to have catalytic activity, or the chloropropyl chain can be used to link the aniline unit to other catalytically active fragments. Aniline and its derivatives are fundamental components in many catalytic cycles, and modifying their steric and electronic properties through N-alkylation—as in this compound—is a key strategy for tuning catalytic performance. uva.nlresearchgate.net Research has shown that modifying aniline monomers with different substituents can significantly impact the properties of the resulting polymers, which can be used in applications like chemical sensors. rsc.org Furthermore, various aniline derivatives have been successfully used in catalytic systems to achieve high yields in reactions such as para-selective C–H olefination. uva.nl

A significant advantage of this compound in catalyst development is the presence of the chloropropyl group, which acts as an anchor for immobilization onto solid supports. Creating heterogeneous catalysts by immobilizing homogeneous catalysts on solid supports is a major goal in green chemistry, as it simplifies catalyst separation from the reaction products and allows for catalyst recycling. rsc.orgnih.gov

The terminal chlorine atom in the propyl chain is a reactive site that can undergo nucleophilic substitution with functional groups present on the surface of supports like silica, alumina, or functionalized polymers. rsc.org This covalent linkage permanently attaches the aniline-based molecule to the support. The immobilized molecule can then serve as a ligand for a metal catalyst or as a basic catalyst itself. This approach prevents the leaching of the catalyst into the reaction mixture and often enhances its thermal stability. rsc.org This method has been effectively used to create robust, recyclable catalysts for various organic transformations. rsc.org

The development of new ligands is a cornerstone of modern transition metal catalysis, as the ligand sphere around the metal center dictates its reactivity, selectivity, and stability. mdpi.comnih.gov this compound is an attractive starting material for the synthesis of novel ligands. It is a product of the modular alkylation of aniline, a process used to create sterically bulky and electronically tunable ligands. rutgers.edu

For example, the this compound scaffold can be used to synthesize more complex structures, such as N-heterocyclic carbene (NHC) ligands. rutgers.edu The synthesis might involve reacting the secondary amine with other reagents to form an imidazolium (B1220033) salt, the precursor to the NHC. The propyl chain allows for the introduction of other coordinating groups or steric bulk away from the primary coordination site. Ligands derived from aniline precursors have been instrumental in advancing challenging cross-coupling reactions, including Buchwald-Hartwig amination and C-O bond formation. nih.govrutgers.edu The ability to systematically modify the aniline structure makes it a valuable platform for creating tailored ligands for specific catalytic applications. scispace.com

Future Research Directions and Unexplored Avenues for N 3 Chloropropyl Aniline

N-(3-Chloropropyl)aniline is a bifunctional molecule featuring a nucleophilic secondary aniline (B41778) and a reactive alkyl chloride group. This unique combination makes it a versatile building block for synthesizing a variety of heterocyclic compounds and functional materials. While it has been utilized in certain synthetic applications, its full potential remains largely untapped. The following sections outline promising future research directions and unexplored avenues that could unlock new applications and a deeper understanding of this compound.

Q & A

Q. What are the established synthetic routes for N-(3-Chloropropyl)aniline, and how do reaction conditions influence yield and purity?

Methodological Answer: The primary synthesis involves alkylation of aniline derivatives. For example, aniline is protected with acetic formic anhydride to form a formamide intermediate, followed by N-alkylation using 1-bromo-3-chloropropane. Deprotection yields N-(3-Chloropropyl)aniline . Alternative methods include condensation reactions with bromochloropropane under basic conditions (e.g., potassium carbonate) . Key variables affecting yield include reaction temperature (optimized at 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of alkylating agents. Purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. How can researchers characterize this compound and confirm its structural integrity?

Methodological Answer: Use a combination of analytical techniques:

- NMR spectroscopy : H and C NMR to confirm the presence of the chloropropyl chain (δ ~3.6–3.8 ppm for CHCl) and aromatic protons (δ ~6.5–7.2 ppm) .

- Mass spectrometry (MS) : ESI-MS or GC-MS to verify molecular ion peaks (m/z ≈ 183.6 for [M+H]) and fragmentation patterns .

- FT-IR : Peaks at ~750 cm (C-Cl stretch) and ~3400 cm (N-H stretch) confirm functional groups .

Q. What are the stability considerations for this compound under storage and experimental conditions?

Methodological Answer: The compound is sensitive to moisture and light. Store in inert atmospheres (argon or nitrogen) at 2–8°C. Decomposition pathways include hydrolysis of the C-Cl bond in aqueous media, forming 3-hydroxypropyl derivatives. Stability assays via HPLC over 30 days show <5% degradation under optimal storage .

Advanced Research Questions

Q. How can researchers analyze and mitigate impurities in this compound during pharmaceutical intermediate synthesis?

Methodological Answer: Impurities like N-(3-hydroxypropyl)aniline (from hydrolysis) or bis-alkylated byproducts require rigorous control. Employ:

- LC-MS with UV detection : To quantify impurities at ppm levels using reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid) .

- Process optimization : Limit precursor contamination (e.g., residual 3-chloroaniline) by implementing in-line monitoring and adjusting reaction stoichiometry .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The chloropropyl group undergoes S2 reactions due to its primary alkyl halide structure. Kinetic studies show rate dependence on nucleophile strength (e.g., piperidine > morpholine) and solvent polarity (polar aprotic solvents enhance reactivity). Computational DFT simulations reveal transition-state stabilization via hyperconjugation between the leaving Cl and adjacent CH groups .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets like enzymes or receptors. For example:

- Pharmacophore modeling : Identify critical binding motifs (e.g., chloropropyl chain for hydrophobic interactions).

- ADMET prediction : Assess toxicity risks via QSAR models (e.g., admetSAR) to prioritize derivatives with favorable pharmacokinetic profiles .

Q. What strategies resolve contradictions in reported reaction outcomes for this compound derivatives?

Methodological Answer: Conflicting data (e.g., varying yields in alkylation) may arise from:

- Catalyst differences : Compare Pd-catalyzed vs. base-promoted reactions using DOE (Design of Experiments) frameworks.

- Side-reaction pathways : Use O isotopic labeling or in-situ FT-IR to track intermediates .

- Data normalization : Standardize reporting metrics (e.g., turnover number vs. conversion rate) to enable cross-study comparisons .

Methodological Tables

Q. Table 1: Key Synthetic Routes for N-(3-Chloropropyl)aniline

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Formamide alkylation | 1-Bromo-3-chloropropane, KCO, DMF | 78 | 97 | |

| Direct alkylation | Bromochloropropane, NaH, THF | 65 | 92 |

Q. Table 2: Analytical Techniques for Impurity Profiling

| Technique | Target Impurity | Detection Limit | Reference |

|---|---|---|---|

| LC-MS/MS | N-(3-hydroxypropyl)aniline | 0.1 ppm | |

| GC-FID | Residual 3-chloroaniline | 0.5 ppm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.